molecular formula C22H21N3O4 B2980452 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid CAS No. 2378503-11-6

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid

Cat. No.: B2980452
CAS No.: 2378503-11-6
M. Wt: 391.427
InChI Key: RGKBCCQSZSNTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Peptide Synthesis One of the notable applications of fluoren-9-ylmethoxycarbonyl (Fmoc) derivatives is in the protection of hydroxy groups during the synthesis of complex molecules. The Fmoc group, a fluorenyl derivative, is particularly useful for protecting hydroxy groups in conjunction with various acid- and base-labile protecting groups, allowing for its convenient removal under mild conditions without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982). This feature is crucial in the synthesis of peptides and nucleotides, where selective deprotection is required.

Material Science and Nanotechnology In the field of material science, derivatives of the Fmoc-protected amino acids have been employed to facilitate the optical gating of synthetic ion channels. For instance, 4‐oxo‐4‐(pyren‐4‐ylmethoxycarbonyl) butanoic acid, a photolabile protecting group, demonstrates the potential for optical control over the permselective transport of ionic species through nanofluidic devices. This application is significant for the development of light-induced controlled release systems, sensing, and information processing technologies (Ali et al., 2012).

Advancements in Peptide Synthesis The fluoren-9-ylmethoxycarbonyl group's role extends to solid-phase peptide synthesis (SPPS), where it acts as an amine-protecting group. This utilization underscores the versatility of Fmoc-based methodologies in synthesizing biologically active peptides and small proteins. Innovations in solid supports, linkages, and side chain protecting groups have been pivotal in the advancement of Fmoc SPPS, facilitating the synthesis under a variety of conditions and offering a broad scope for bioorganic chemistry (Fields & Noble, 2009).

Supramolecular Chemistry and Structural Studies Furthermore, Fmoc amino acids have become a focal point in supramolecular chemistry, where understanding noncovalent interactions and supramolecular synthon patterns in crystal structures is crucial. Detailed studies on Fmoc-protected amino acids have provided insights into their structural and supramolecular features, facilitating the design and development of novel biomaterials and therapeutic agents (Bojarska et al., 2020).

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21(27)15(14-11-24-25-12-14)9-10-23-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,11-12,15,20H,9-10,13H2,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKBCCQSZSNTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C4=CNN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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